molecular formula C36H42BrN2+ B1673142 Hexafluorenium bromide CAS No. 317-52-2

Hexafluorenium bromide

Cat. No.: B1673142
CAS No.: 317-52-2
M. Wt: 582.6 g/mol
InChI Key: JPSRVLCUCTZGCB-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Hexafluorenium bromide primarily targets plasma cholinesterases . Cholinesterases are enzymes that catalyze the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid . This reaction is necessary for a cholinergic neuron to return to its resting state after activation .

Mode of Action

This compound acts as a non-competitive reversible inhibitor of human plasma cholinesterase or pseudocholinesterase . It likely binds to anionic side receptors near the active center of the enzyme, causing a conformational change that prevents acylation of the esteratic site .

Biochemical Pathways

The inhibition of plasma cholinesterases by this compound affects the neuromuscular junction . It prolongs the relaxation effects of succinylcholine or suxamethonium chloride, a depolarizing muscle relaxant that imitates the action of acetylcholine at the neuromuscular junction . The prolonged stimulation of the acetylcholine receptor results first in disorganized muscle contractions, then in profound relaxation .

Pharmacokinetics

Its use in anesthesiology to prolong and potentiate the skeletal muscle relaxing action of suxamethonium during surgery suggests that it has a significant bioavailability .

Result of Action

The primary result of this compound’s action is the prolongation and potentiation of muscle relaxation . By inhibiting plasma cholinesterases, it extends the effects of succinylcholine, leading to prolonged muscle relaxation. This makes it particularly useful in anesthesiology during surgery .

Biochemical Analysis

Biochemical Properties

Hexafluorenium bromide plays a significant role in biochemical reactions by acting as a cholinesterase antagonist . It binds to plasma cholinesterases, inhibiting their activity and thereby prolonging the action of muscle relaxants like suxamethonium . The compound interacts with enzymes such as acetylcholinesterase and pseudocholinesterase, preventing the hydrolysis of acetylcholine into choline and acetic acid . This inhibition results in prolonged muscle relaxation, which is crucial during surgical procedures .

Cellular Effects

This compound affects various types of cells and cellular processes by acting as a nicotinic acetylcholine receptor antagonist . It influences cell function by blocking the activity of cholinesterases, leading to prolonged stimulation of acetylcholine receptors . This prolonged stimulation initially causes disorganized muscle contractions, followed by profound relaxation . This compound also impacts cell signaling pathways and gene expression by altering the normal function of cholinergic neurons .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to anionic side receptors near the active center of cholinesterases . This binding causes a conformational change in the enzyme, preventing the acylation of the esteratic site . As a non-competitive reversible inhibitor, this compound effectively blocks the hydrolysis of acetylcholine, leading to prolonged muscle relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is known to maintain its inhibitory effects on cholinesterases for a prolonged period, which is beneficial during surgical procedures . Long-term exposure to this compound may lead to changes in cellular function, including alterations in cholinergic signaling and muscle responsiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound effectively prolongs muscle relaxation without significant adverse effects . At high doses, this compound can cause toxic effects, including severe muscle weakness and respiratory depression . These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cholinesterases . The compound inhibits the hydrolysis of acetylcholine, affecting metabolic flux and metabolite levels within cholinergic neurons . This inhibition can lead to an accumulation of acetylcholine, resulting in prolonged muscle relaxation and altered neurotransmission .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with plasma cholinesterases . The compound’s binding to these enzymes facilitates its localization and accumulation in neuromuscular junctions, where it exerts its inhibitory effects . This targeted distribution is crucial for its role as a neuromuscular blocking agent during surgery .

Subcellular Localization

The subcellular localization of this compound is primarily at the neuromuscular junctions, where it interacts with cholinesterases . The compound’s activity is directed to these specific compartments, ensuring effective inhibition of acetylcholine hydrolysis . This localization is essential for its function as a muscle relaxant during surgical procedures .

Preparation Methods

Hexafluorenium bromide is synthesized through a series of chemical reactions involving the formation of the hexamethylenebis(fluoren-9-yldimethylammonium) structure. The synthetic route typically involves the reaction of fluorenylmethyl chloride with hexamethylenediamine, followed by quaternization with methyl bromide . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hexafluorenium bromide undergoes various chemical reactions, including:

Scientific Research Applications

Hexafluorenium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical synthesis processes.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with cholinesterases.

    Medicine: In anesthesiology, it is used to prolong muscle relaxation during surgery.

    Industry: this compound is utilized in the production of other chemical compounds and pharmaceuticals.

Comparison with Similar Compounds

Hexafluorenium bromide is unique in its structure and mechanism of action compared to other neuromuscular blocking agents. Similar compounds include:

Properties

CAS No.

317-52-2

Molecular Formula

C36H42BrN2+

Molecular Weight

582.6 g/mol

IUPAC Name

9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium;bromide

InChI

InChI=1S/C36H42N2.BrH/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36;/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3;1H/q+2;/p-1

InChI Key

JPSRVLCUCTZGCB-UHFFFAOYSA-M

SMILES

C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-]

Canonical SMILES

C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-]

Appearance

Solid powder

317-52-2

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

4844-10-4 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

hexafluorenium
hexafluorenium bromide
hexafluorenium dibromide salt
hexafluronium bromide
hexamethylenebis(fluoren-9-yldimethylammonium) dibromide
Mylaxen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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